

In-Depth Technical Guide: ^1H and ^{13}C NMR Spectral Analysis of Bromodiphenylmethane

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Compound of Interest

Compound Name: Bromodiphenylmethane

Cat. No.: B105614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **bromodiphenylmethane**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

^1H NMR Spectral Data of Bromodiphenylmethane

The ^1H NMR spectrum of **bromodiphenylmethane** is characterized by signals arising from the methine proton and the aromatic protons of the two phenyl rings.

Table 1: ^1H NMR Spectral Data for **Bromodiphenylmethane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.25-7.50	Multiplet	10H	Aromatic protons (C_6H_5)
~6.35	Singlet	1H	Methine proton (-CHBr)

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.

^{13}C NMR Spectral Data of Bromodiphenylmethane

The ^{13}C NMR spectrum provides insights into the carbon framework of the molecule. Due to the symmetry of the two phenyl rings, fewer signals than the total number of carbon atoms are observed.

Table 2: ^{13}C NMR Spectral Data for **Bromodiphenylmethane**

Chemical Shift (δ) ppm	Assignment
~140.3	Quaternary aromatic carbons (C-ipso)
~129.0	Aromatic carbons (C-ortho and C-para)
~128.0	Aromatic carbons (C-meta)
~60.0	Methine carbon (-CHBr)

Note: ^{13}C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts can be influenced by the experimental conditions.

Experimental Protocol

The following provides a general methodology for the acquisition of ^1H and ^{13}C NMR spectra of **bromodiphenylmethane**. Specific parameters may need to be optimized based on the available instrumentation.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of **bromodiphenylmethane** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer:

- Spectra are typically recorded on a 300 MHz or 400 MHz NMR spectrometer for ^1H NMR and a corresponding frequency (e.g., 75 MHz or 100 MHz) for ^{13}C NMR.

3. ^1H NMR Acquisition Parameters:

- Number of Scans (NS): 8 to 16 scans are generally sufficient.
- Relaxation Delay (D1): A delay of 1-2 seconds is typically used.
- Pulse Width: A 30° or 45° pulse angle is common for routine spectra.
- Acquisition Time (AQ): Typically 2-4 seconds.

4. ^{13}C NMR Acquisition Parameters:

- Number of Scans (NS): A larger number of scans (e.g., 128 or more) is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay (D1): A delay of 2-5 seconds is recommended, especially for observing quaternary carbons.
- Pulse Program: A standard proton-decoupled pulse sequence is used.

5. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the TMS signal.

Visualization of Bromodiphenylmethane Structure and NMR Assignments

The following diagram illustrates the chemical structure of **bromodiphenylmethane** with labels corresponding to the different types of protons and carbons, aiding in the interpretation of the NMR data.

Caption: Chemical structure of **Bromodiphenylmethane** with NMR assignments.

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